molecular formula C15H12BrN3O5S B2618017 5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide CAS No. 356562-35-1

5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide

Cat. No.: B2618017
CAS No.: 356562-35-1
M. Wt: 426.24
InChI Key: DYLSOTXNLLGAIP-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the isoxazole ring, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups at the bromine position.

Scientific Research Applications

5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The isoxazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide is unique due to its combination of a bromine atom, furan ring, and isoxazole moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

5-bromo-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O5S/c1-9-8-14(18-24-9)19-25(21,22)11-4-2-10(3-5-11)17-15(20)12-6-7-13(16)23-12/h2-8H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLSOTXNLLGAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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